molecular formula C19H36O2 B13806197 (E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran CAS No. 57586-92-2

(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran

Cat. No.: B13806197
CAS No.: 57586-92-2
M. Wt: 296.5 g/mol
InChI Key: FLWVGSJSYVWGTC-ONEGZZNKSA-N
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Description

(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran typically involves the formation of the tetrahydropyran ring followed by the introduction of the (E)-11-tetradecenyloxy group. One possible synthetic route could involve the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through an acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.

    Introduction of the (E)-11-tetradecenyloxy Group: This step may involve the reaction of the tetrahydropyran ring with an appropriate alkenyl halide under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The aliphatic chain and the tetrahydropyran ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes.

Scientific Research Applications

(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological processes involving ether-linked lipids.

    Medicine: Exploration of its potential pharmacological properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering membrane properties due to its lipophilic nature.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: The parent compound without the aliphatic chain.

    (E)-11-Tetradecenyloxy Compounds: Other compounds with similar aliphatic chains but different ring structures.

Uniqueness

(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran is unique due to the combination of the tetrahydropyran ring and the (E)-11-tetradecenyloxy group, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

57586-92-2

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

2-[(E)-tetradec-11-enoxy]oxane

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,5-18H2,1H3/b4-3+

InChI Key

FLWVGSJSYVWGTC-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCCCCCCCCCOC1CCCCO1

Canonical SMILES

CCC=CCCCCCCCCCCOC1CCCCO1

Origin of Product

United States

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